molecular formula C15H9NO4S3 B2696197 (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 853904-14-0

(E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2696197
CAS No.: 853904-14-0
M. Wt: 363.42
InChI Key: LKBQKHAEISOPFF-KPKJPENVSA-N
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Description

(E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a synthetic thiazolidinedione derivative designed as a key research tool in medicinal chemistry and oncology. Its core structure, featuring a rhodanine scaffold linked to a salicylic acid moiety through a (E)-thiophen-2-ylmethylene spacer, is engineered for targeted protein inhibition. This compound is primarily investigated for its potent activity against protein kinases, which are critical regulators of cell signaling and proliferation. Research indicates that such rhodanine-benzoic acid hybrids can function as effective ATP-competitive inhibitors , making them valuable for dissecting kinase-dependent pathways in cancer models. The presence of the (E)-configured exocyclic double bond is crucial for optimal spatial orientation and binding affinity within the kinase's active site. Beyond kinase inhibition, its structural motif is associated with the induction of apoptosis and the suppression of angiogenesis in preclinical studies. Analogous compounds have demonstrated significant antiproliferative effects against various human cancer cell lines , positioning this reagent as a promising scaffold for developing novel targeted therapies. Researchers utilize this compound to explore mechanisms of cell cycle arrest, overcome drug resistance, and validate new molecular targets in biochemical and cell-based assays.

Properties

IUPAC Name

2-hydroxy-5-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S3/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)21)7-9-2-1-5-22-9/h1-7,17H,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBQKHAEISOPFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Characteristics

  • Molecular Formula : C₁₇H₁₂N₂O₅S₃
  • Molecular Weight : 420.47 g/mol
  • CAS Number : 682783-19-3
  • Structure : The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Structural Analysis

The structure of the compound can be summarized as follows:

 E 2 hydroxy 5 4 oxo 5 thiophen 2 ylmethylene 2 thioxothiazolidin 3 yl benzoic acid\text{ E 2 hydroxy 5 4 oxo 5 thiophen 2 ylmethylene 2 thioxothiazolidin 3 yl benzoic acid}

This structure includes a hydroxyl group, a benzoic acid moiety, and a thiazolidinone ring substituted with a thiophene group.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid can induce apoptosis in cancer cells. A notable study reported that certain thiazolidinone derivatives exhibited moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner .

Case Study: Antiproliferative Effects

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL60 (Leukemia)15Induces apoptosis via mitochondrial pathway
5fK562 (Leukemia)20Cell cycle arrest at G1 phase

These findings suggest the importance of the electron-donating groups on the thiazolidinone framework for enhancing anticancer activity .

Antimicrobial Activity

Thiazolidinones, including the compound , have shown promising antimicrobial properties. Various studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, derivatives with thiophene substitutions have been noted for their enhanced antibacterial effects.

Study Results on Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results underline the potential of (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is crucial for developing treatments for chronic inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB), which plays a significant role in regulating immune response and inflammation .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₇H₁₂N₂O₅S₃
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 682783-19-3

Structural Characteristics

The compound features a thiazolidine ring fused with a benzoic acid moiety, which enhances its reactivity and biological activity. The presence of thiophene and thioxo groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The structural features of (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid suggest potential effectiveness against various bacterial strains and fungi. For example, studies on similar thiazolidine derivatives have shown promising results against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Compounds incorporating thiophene and thiazolidine structures have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) cells, with mechanisms potentially involving apoptosis induction . Molecular docking studies further support the interaction of these compounds with critical enzymes involved in cancer metabolism.

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for Alzheimer's disease treatment. Research on related compounds has revealed their ability to inhibit acetylcholinesterase effectively, thus increasing acetylcholine levels in the brain . Such activity is crucial for alleviating cognitive decline associated with neurodegenerative diseases.

Anti-inflammatory Properties

Thiazolidine derivatives have also been evaluated for anti-inflammatory activities. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .

Case Study 1: Antimicrobial Evaluation

In a study assessing various thiazolidine derivatives, (E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid was tested against multiple bacterial strains. Results indicated an inhibition zone comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A series of synthesized thiazolidine derivatives were screened for anticancer activity against HepG2 cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity, suggesting further exploration in cancer therapeutics is warranted.

Chemical Reactions Analysis

Synthetic Formation via Knoevenagel Condensation

The compound is synthesized through a Knoevenagel condensation between 5-thioxo-4-thiazolidinone derivatives and thiophene-2-carbaldehyde. This [2+4] cycloaddition forms the α,β-unsaturated ketone (methylene bridge) under basic conditions.

Reaction Conditions Yield Key Features
Ethanol, piperidine catalyst, reflux65–78% Forms E-isomer exclusively due to steric hindrance

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (-C=S) undergoes nucleophilic substitution with amines or hydrazines to form thioamide or thiourea derivatives. For example:

  • Reaction with methylamine yields 5-(thiophen-2-ylmethylene)-3-(2-hydroxy-5-(methylcarbamoyl)phenyl)-2-thioxothiazolidin-4-one .

Reagent Product Application
Hydrazine hydrateHydrazide derivativesPrecursors for heterocyclic systems
Aryl aminesArylthiourea conjugatesEnhanced solubility for bioassays

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes halogenation or nitration at the 5-position. Chlorination with N-chlorosuccinimide (NCS) produces a 5-chloro derivative, which facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reaction Conditions Outcome
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C5-Bromo-thiophene analog (72% yield)
NitrationHNO₃/H₂SO₄, 50°C5-Nitro derivative (used in redox studies)

Oxidation and Reduction Reactions

  • Oxidation : The hydroxybenzoic acid moiety is resistant to oxidation, but the thiazolidinone ring’s 4-oxo group can be reduced with NaBH₄ to form a 4-hydroxy intermediate, altering hydrogen-bonding capacity .

  • Reduction : The α,β-unsaturated ketone undergoes selective hydrogenation (H₂/Pd-C) to yield a saturated thiazolidinone derivative.

Complexation with Metal Ions

The compound acts as a bidentate ligand via its thioxo and carbonyl groups. Coordination with Cu(II) or Fe(III) forms stable complexes, as confirmed by UV-Vis and ESR spectroscopy .

Metal Ion Stoichiometry Application
Cu(II)1:2 (metal:ligand)Catalytic activity in oxidation reactions
Fe(III)1:1Magnetic materials research

Biochemical Interactions

The compound inhibits amyloid fibril formation by binding to tau and α-synuclein proteins via:

  • Hydrogen bonding : Between the hydroxybenzoic acid group and protein residues.

  • π-Stacking : Thiophene ring interaction with aromatic amino acids .

Target Protein Inhibition Efficiency Method
α-Synuclein fibrils95% at 10 μM Thioflavin-T fluorescence assay
Tau oligomers87% reduction PICUP assay

Esterification and Amidation of the Carboxylic Acid Group

The benzoic acid group undergoes amide coupling with EDCI/DMAP to generate prodrugs with improved bioavailability. For instance, reaction with benzylamine forms a methyl ester analog used in pharmacokinetic studies .

Key Structural Insights from Analogous Compounds

Feature Reactivity Impact
Thiazolidinone coreSusceptible to ring-opening under strong acids
Hydroxybenzoic acid moietyParticipates in pH-dependent tautomerism
Thiophene substituentEnhances π-conjugation for optoelectronic applications

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / Substituents Biological Activity Key Findings References
Indole-substituted thiazolidinones Antibacterial, Antifungal Compound 5b (Z-isomer) showed MIC values of 8–16 µg/mL against S. aureus and C. albicans .
Benzimidazole-substituted thiazolidinones Anticancer Derivatives inhibited cancer cell lines (IC₅₀: 12–45 µM) via apoptosis induction .
Thiazolo-triazolone derivatives Not explicitly reported Structural similarity suggests potential kinase inhibition or antimicrobial activity .
Indole-Substituted Analogs
  • Key Difference : Replacement of thiophene with indole or methoxy-indole groups.
  • Impact on Activity : Indole derivatives exhibit enhanced antifungal activity due to improved hydrophobic interactions with microbial membranes . However, the thiophene analog may offer better metabolic stability owing to reduced enzymatic oxidation compared to indole .
Benzimidazole-Substituted Analogs
  • Key Difference : Substitution with benzimidazole instead of thiophene.
  • Impact on Activity : Benzimidazole derivatives show strong anticancer activity, likely due to DNA intercalation or topoisomerase inhibition . The thiophene-containing compound may exhibit lower cytotoxicity but higher selectivity for bacterial targets.
Thiazolo-Triazolone Derivatives
  • Key Difference : Incorporation of a fused thiazolo-triazolone ring system.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound (Thiophene) Indole Analog Benzimidazole Analog
LogP ~3.2 (predicted) 2.8–3.5 4.1–4.8
Water Solubility Moderate Low Poor
Hydrogen Bond Donors 2 2–3 2–4
  • Thiophene Advantage : Lower LogP compared to benzimidazole analogs suggests improved solubility and oral bioavailability.

Mechanism of Action Insights

  • Antimicrobial Activity: Thiazolidinones with electron-deficient aromatic substituents (e.g., thiophene) may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
  • Anticancer Activity : Benzimidazole derivatives induce ROS-mediated apoptosis, while thiophene analogs might target tubulin polymerization due to planar geometry .

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

PrecursorAldehydeCatalystSolventReaction TimeYieldSource
4-oxo-2-thioxothiazolidin-3-ylcarboxylic acidThiophene-2-carbaldehydeNaOAcAcetic acid2 h68%
3-(4-hydroxyphenyl)thiosemicarbazide4-methoxybenzaldehydeNaOAcAcetic acid/DMF3 h72%

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and benzoic acid) and the thioxo group (δ ~190 ppm for C=S) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and hydroxyl (3200–3500 cm⁻¹) stretches .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₅H₉NO₄S₃) .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM .
  • Antimicrobial screening : Use agar diffusion against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .
  • Dose-response curves : Calculate IC₅₀ values and compare to reference drugs (e.g., doxorubicin for anticancer activity) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

Methodological Answer:

  • Systematic substitutions : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
  • Modify the benzoic acid moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to target enzymes .
  • Pharmacophore mapping : Use X-ray crystallography or docking to identify critical interactions (e.g., hydrogen bonding with the 2-hydroxy group) .

Advanced: What mechanistic insights exist for its anticancer activity, and how can they be validated?

Methodological Answer:

  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays in treated cells .
  • ROS generation : Use DCFH-DA probes to quantify reactive oxygen species in cancer cells .
  • Target validation : Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .

Advanced: How can computational methods like molecular docking guide research on this compound?

Methodological Answer:

  • Protein selection : Dock against validated targets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina .
  • Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors .
  • MD simulations : Perform 100 ns simulations in GROMACS to assess binding stability .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy .
  • pH-dependent studies : Measure solubility at pH 2–9 to identify optimal conditions for biological assays .
  • Co-solvent systems : Use cyclodextrins or PEG to enhance aqueous solubility .

Advanced: What alternative synthetic routes exist for improved scalability?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time to 30 minutes at 120°C .
  • Green chemistry : Replace acetic acid with biodegradable solvents (e.g., PEG-400) .
  • Flow chemistry : Optimize continuous flow systems for higher throughput .

Advanced: How to evaluate its activity in complex biological models (e.g., 3D tumor spheroids)?

Methodological Answer:

  • Spheroid culture : Use HCT-116 cells in Matrigel to form 3D structures .
  • Penetration assays : Track compound diffusion via fluorescence labeling .
  • Viability metrics : Compare ATP levels in spheroids vs. monolayers .

Advanced: What advanced spectroscopic techniques can resolve tautomeric forms of this compound?

Methodological Answer:

  • X-ray crystallography : Determine the dominant tautomer (e.g., thione vs. thiol forms) .
  • Dynamic NMR : Monitor tautomerization in DMSO-d₆ at variable temperatures .
  • Raman spectroscopy : Identify vibrational modes specific to each tautomer .

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